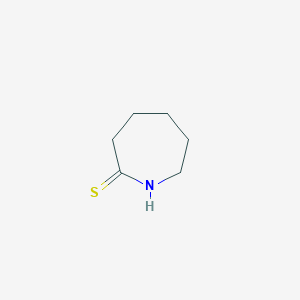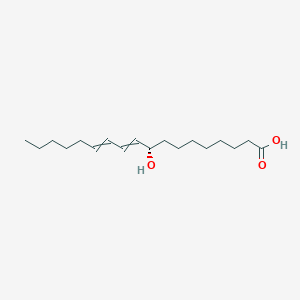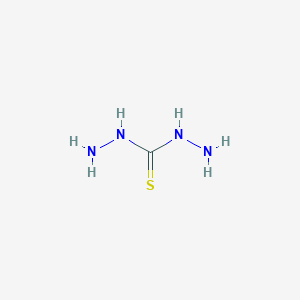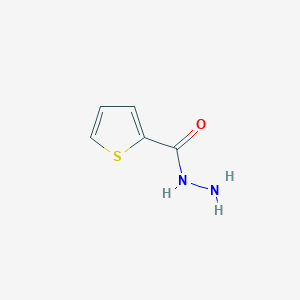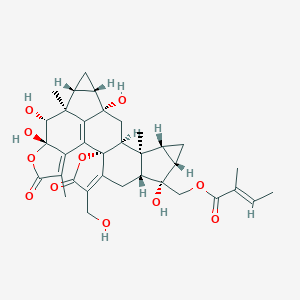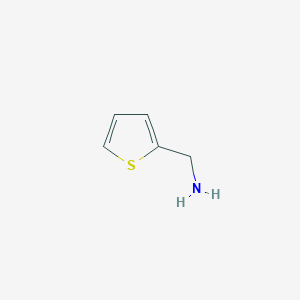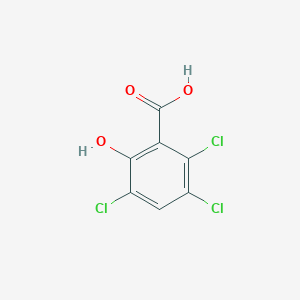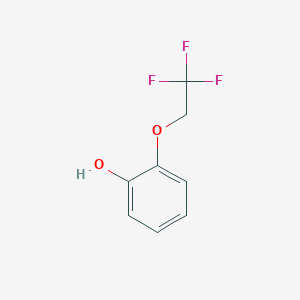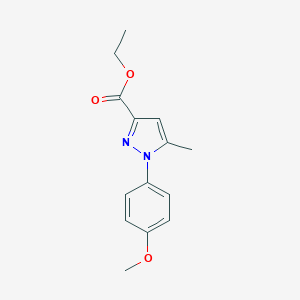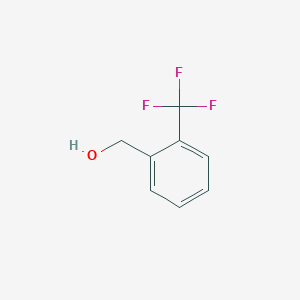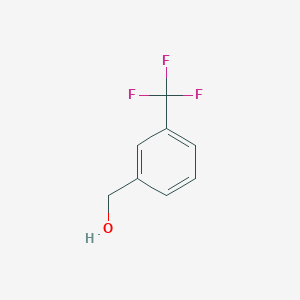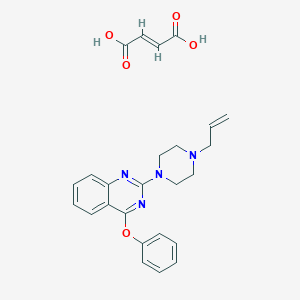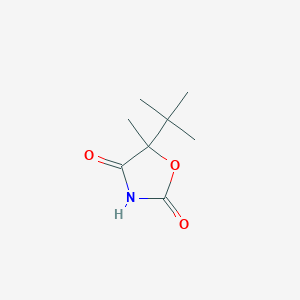
5-Tert-butyl-5-methyl-1,3-oxazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Tert-butyl-5-methyl-1,3-oxazolidine-2,4-dione (TBD) is a cyclic ureide compound that has gained significant attention in the field of organic chemistry due to its unique chemical and physical properties. TBD is a versatile compound that has found applications in various fields, including pharmaceuticals, polymer chemistry, and materials science.
Mécanisme D'action
The mechanism of action of 5-Tert-butyl-5-methyl-1,3-oxazolidine-2,4-dione is not well understood. However, it is believed that 5-Tert-butyl-5-methyl-1,3-oxazolidine-2,4-dione acts as a nucleophile, reacting with electrophilic compounds to form adducts. 5-Tert-butyl-5-methyl-1,3-oxazolidine-2,4-dione can also react with carbonyl compounds to form imines.
Biochemical and Physiological Effects:
5-Tert-butyl-5-methyl-1,3-oxazolidine-2,4-dione has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit low toxicity and low mutagenicity. 5-Tert-butyl-5-methyl-1,3-oxazolidine-2,4-dione has also been shown to have a low potential for skin irritation and sensitization.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of 5-Tert-butyl-5-methyl-1,3-oxazolidine-2,4-dione is its versatility. 5-Tert-butyl-5-methyl-1,3-oxazolidine-2,4-dione can be used as a building block for the synthesis of various organic compounds, making it a useful tool in the field of organic chemistry. 5-Tert-butyl-5-methyl-1,3-oxazolidine-2,4-dione is also relatively easy to synthesize, with high yields typically obtained. However, 5-Tert-butyl-5-methyl-1,3-oxazolidine-2,4-dione has some limitations for lab experiments. 5-Tert-butyl-5-methyl-1,3-oxazolidine-2,4-dione is a highly reactive compound and must be handled with care. 5-Tert-butyl-5-methyl-1,3-oxazolidine-2,4-dione is also sensitive to moisture and should be stored under anhydrous conditions.
Orientations Futures
There are numerous future directions for 5-Tert-butyl-5-methyl-1,3-oxazolidine-2,4-dione research. One potential direction is the synthesis of novel cyclic urea derivatives using 5-Tert-butyl-5-methyl-1,3-oxazolidine-2,4-dione as a building block. These derivatives could have applications in the field of pharmaceuticals. Another potential direction is the use of 5-Tert-butyl-5-methyl-1,3-oxazolidine-2,4-dione as a crosslinking agent in the synthesis of polymeric materials with unique properties. Finally, 5-Tert-butyl-5-methyl-1,3-oxazolidine-2,4-dione could be used as a starting material for the synthesis of novel organic compounds with unique chemical and physical properties.
Méthodes De Synthèse
5-Tert-butyl-5-methyl-1,3-oxazolidine-2,4-dione can be synthesized by the reaction of tert-butylamine and methyl isocyanate. The reaction is carried out in the presence of a catalyst, typically triethylamine or pyridine, under anhydrous conditions. The reaction proceeds via the formation of an intermediate carbamate, which subsequently undergoes intramolecular cyclization to yield 5-Tert-butyl-5-methyl-1,3-oxazolidine-2,4-dione. The yield of 5-Tert-butyl-5-methyl-1,3-oxazolidine-2,4-dione is typically high, ranging from 80-90%.
Applications De Recherche Scientifique
5-Tert-butyl-5-methyl-1,3-oxazolidine-2,4-dione has found numerous applications in scientific research. One of the primary applications of 5-Tert-butyl-5-methyl-1,3-oxazolidine-2,4-dione is as a building block in the synthesis of various organic compounds. 5-Tert-butyl-5-methyl-1,3-oxazolidine-2,4-dione can be used as a precursor for the synthesis of cyclic urea derivatives, which have found applications in the field of pharmaceuticals. 5-Tert-butyl-5-methyl-1,3-oxazolidine-2,4-dione has also been used as a crosslinking agent in the synthesis of polymeric materials, which have found applications in the field of materials science.
Propriétés
Numéro CAS |
130689-82-6 |
|---|---|
Nom du produit |
5-Tert-butyl-5-methyl-1,3-oxazolidine-2,4-dione |
Formule moléculaire |
C8H13NO3 |
Poids moléculaire |
171.19 g/mol |
Nom IUPAC |
5-tert-butyl-5-methyl-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C8H13NO3/c1-7(2,3)8(4)5(10)9-6(11)12-8/h1-4H3,(H,9,10,11) |
Clé InChI |
ZFYNQNSJVFKHKX-UHFFFAOYSA-N |
SMILES |
CC1(C(=O)NC(=O)O1)C(C)(C)C |
SMILES canonique |
CC1(C(=O)NC(=O)O1)C(C)(C)C |
Synonymes |
2,4-Oxazolidinedione,5-(1,1-dimethylethyl)-5-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



